molecular formula C10H8BrFO2 B13169711 6-Bromo-4-fluoro-7-hydroxy-3-methylindan-1-one

6-Bromo-4-fluoro-7-hydroxy-3-methylindan-1-one

Cat. No.: B13169711
M. Wt: 259.07 g/mol
InChI Key: VVIUYJBFXMTIPZ-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound with a complex structure It features a bromine atom, a fluorine atom, a hydroxyl group, and a methyl group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common approach is to start with an indanone derivative and introduce the bromine and fluorine atoms through halogenation reactions. The hydroxyl group can be introduced via hydroxylation, and the methyl group can be added through alkylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the indanone core can be reduced to form an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

6-Bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms, as well as the hydroxyl and methyl groups, can influence its binding affinity and reactivity with biological molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine and hydroxyl groups, which may affect its reactivity and applications.

    6-Bromo-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, which can influence its chemical properties and biological activity.

    6-Bromo-4-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl group, which may impact its solubility and reactivity.

Uniqueness

6-Bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to the specific combination of functional groups attached to the indanone core

Biological Activity

6-Bromo-4-fluoro-7-hydroxy-3-methylindan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, a hydroxyl group, and a methyl group attached to an indanone core. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

The molecular formula of this compound is C10H8BrFO2C_{10}H_8BrFO_2, with a molecular weight of 259.07 g/mol. The structural uniqueness arises from the combination of halogen atoms and functional groups, which influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H8BrFO2
Molecular Weight259.07 g/mol
IUPAC NameThis compound
InChI KeyVVIUYJBFXMTIPZ-UHFFFAOYSA-N

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological systems. The presence of the bromine and fluorine atoms, along with the hydroxyl group, may enhance its binding affinity to various enzymes and receptors, potentially influencing several biochemical pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity
Studies have shown that similar indanone derivatives possess antimicrobial properties. The presence of halogen atoms often enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms.

2. Antitumor Activity
Preliminary investigations suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indanone have been studied for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.

3. Neuroprotective Effects
Some studies have explored the neuroprotective potential of indanone derivatives, particularly in models of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems or reduce oxidative stress may contribute to their protective effects on neuronal cells.

Case Studies

A selection of case studies highlights the potential therapeutic applications of this compound:

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various indanone derivatives, including those structurally similar to this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays demonstrated that analogs of this compound exhibited cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Cell viability assays revealed IC50 values in the micromolar range, suggesting potential for further development as anticancer agents.

Case Study 3: Neuroprotective Activity
Research into the neuroprotective effects showed that compounds with similar functional groups could reduce neuronal cell death induced by oxidative stress in models mimicking Alzheimer's disease pathology. Mechanistic studies indicated modulation of apoptotic pathways and enhancement of antioxidant defenses.

Properties

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

6-bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8BrFO2/c1-4-2-7(13)9-8(4)6(12)3-5(11)10(9)14/h3-4,14H,2H2,1H3

InChI Key

VVIUYJBFXMTIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C(=CC(=C2O)Br)F

Origin of Product

United States

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